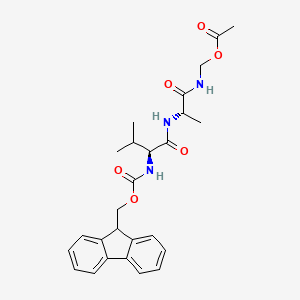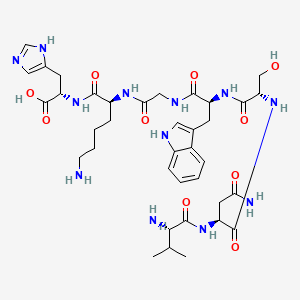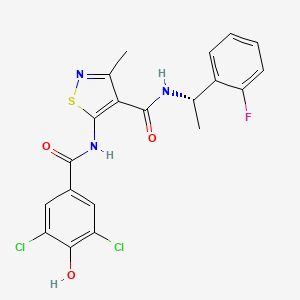
Hsd17B13-IN-60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-60 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid metabolism in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-60 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the purification of intermediates, quality control measures, and adherence to regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Hsd17B13-IN-60 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Hsd17B13-IN-60 has several scientific research applications:
Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes related to lipid droplet formation and degradation.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH by inhibiting HSD17B13 activity.
Mécanisme D'action
Hsd17B13-IN-60 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids. This inhibition disrupts the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens, thereby affecting lipid metabolism in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its role in lipid droplet biogenesis and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-60 is unique due to its high specificity and potency as an HSD17B13 inhibitor. Compared to other similar compounds, it has shown greater efficacy in preclinical studies and holds promise for therapeutic applications in liver diseases .
Propriétés
Formule moléculaire |
C20H16Cl2FN3O3S |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[(1S)-1-(2-fluorophenyl)ethyl]-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16Cl2FN3O3S/c1-9(12-5-3-4-6-15(12)23)24-19(29)16-10(2)26-30-20(16)25-18(28)11-7-13(21)17(27)14(22)8-11/h3-9,27H,1-2H3,(H,24,29)(H,25,28)/t9-/m0/s1 |
Clé InChI |
RAOZBUGERNTVQA-VIFPVBQESA-N |
SMILES isomérique |
CC1=NSC(=C1C(=O)N[C@@H](C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
SMILES canonique |
CC1=NSC(=C1C(=O)NC(C)C2=CC=CC=C2F)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


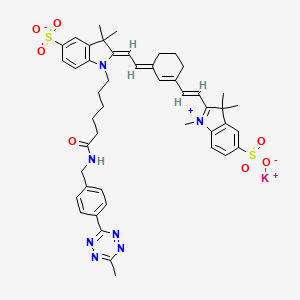

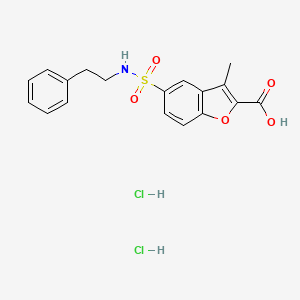
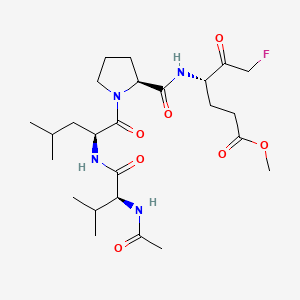
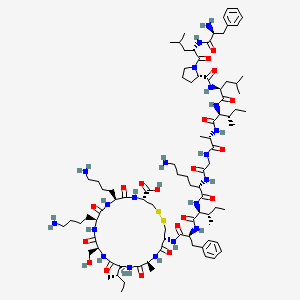

![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
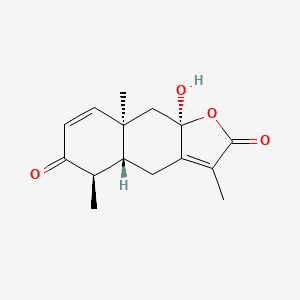

![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)

